Tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate
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Overview
Description
Tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by its unique structure, which includes a vinyl group and a tert-butyl ester group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate can be achieved through several methods. One common approach involves the reaction of (1R)-1-vinylbutanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce the corresponding alcohol and carbamic acid.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Hydrolysis: (1R)-1-vinylbutanol and tert-butyl carbamate.
Reduction: (1R)-1-vinylbutanol.
Substitution: Various substituted vinylbutyl derivatives depending on the nucleophile used
Scientific Research Applications
Tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate involves its interaction with specific molecular targets. In biological systems, it may act as a prodrug, releasing active compounds upon hydrolysis. The vinyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with enzymes and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the vinyl group.
tert-Butyl acetate: An ester with a tert-butyl group but different functional groups.
Vinyl acetate: Contains a vinyl group but different ester functionality.
Uniqueness
Tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate is unique due to its combination of a vinyl group and a tert-butyl ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
158807-44-4 |
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Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate |
InChI |
InChI=1S/C11H21NO2/c1-6-8-9(7-2)12-10(13)14-11(3,4)5/h7,9H,2,6,8H2,1,3-5H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
FTTANWBTDLVFOG-VIFPVBQESA-N |
SMILES |
CCCC(C=C)NC(=O)OC(C)(C)C |
Isomeric SMILES |
CCC[C@H](C=C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCC(C=C)NC(=O)OC(C)(C)C |
Synonyms |
Carbamic acid, (1-ethenylbutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Origin of Product |
United States |
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